(S)-Mevalonic acid
Overview
Description
(S)-Mevalonic acid is a key organic compound in the biosynthesis of terpenes and steroids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound plays a crucial role in the mevalonate pathway, which is essential for the production of isoprenoids, a diverse class of organic compounds that include cholesterol, steroid hormones, and certain vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Mevalonic acid can be synthesized through several methods. One common approach involves the reduction of mevalonolactone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Mevalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce mevalonate-5-phosphate, an intermediate in the mevalonate pathway.
Reduction: The compound can be reduced to mevalonolactone.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Mevalonate-5-phosphate: An intermediate in the biosynthesis of isoprenoids.
Mevalonolactone: A reduced form of this compound.
Scientific Research Applications
(S)-Mevalonic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the mevalonate pathway and its impact on cellular processes.
Medicine: Research focuses on its involvement in cholesterol biosynthesis and potential therapeutic targets for hypercholesterolemia.
Industry: It is used in the production of isoprenoids, which have applications in pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
(S)-Mevalonic acid exerts its effects primarily through its role in the mevalonate pathway. It is converted into mevalonate-5-phosphate by the enzyme mevalonate kinase. This conversion is a key regulatory step in the pathway, influencing the production of downstream isoprenoids. The molecular targets include enzymes such as mevalonate kinase and HMG-CoA reductase, which are critical for the biosynthesis of cholesterol and other isoprenoids.
Comparison with Similar Compounds
Mevalonate-5-phosphate: An oxidized intermediate in the mevalonate pathway.
Isopentenyl pyrophosphate: Another key intermediate in the biosynthesis of isoprenoids.
Uniqueness: (S)-Mevalonic acid is unique due to its specific role in the mevalonate pathway and its chiral nature, which is crucial for the correct biosynthesis of isoprenoids. Unlike its similar compounds, this compound serves as a direct precursor to several essential biomolecules, making it a critical component in both biological and industrial processes.
Properties
IUPAC Name |
(3S)-3,5-dihydroxy-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186187 | |
Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32451-23-3 | |
Record name | (3S)-3,5-Dihydroxy-3-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32451-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Mevalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.